(8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline
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Overview
Description
The compound (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline is a derivative of ergoline, a class of compounds known for their diverse biological activities. Ergoline derivatives are often studied for their potential therapeutic applications, particularly in the fields of neurology and psychiatry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline typically involves multiple steps, starting from a suitable ergoline precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ergoline precursor are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the tert-butyldimethylsilyl (TBDMS) ether.
Methylation: The protected intermediate is then subjected to methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Deprotection: The final step involves the removal of the TBDMS protecting group using a fluoride source like tetrabutylammonium fluoride (TBAF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the methylated positions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced ergoline derivatives.
Substitution: Formation of various alkylated ergoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline is used as a precursor for the synthesis of more complex ergoline derivatives. It serves as a building block in the development of new compounds with potential therapeutic properties.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including neurotransmitter receptors. It is used in studies aimed at understanding the structure-activity relationships of ergoline derivatives.
Medicine
In medicine, ergoline derivatives have been explored for their potential use in treating neurological disorders such as Parkinson’s disease and migraines. The specific compound may have similar applications, although further research is needed to fully understand its therapeutic potential.
Industry
In the pharmaceutical industry, this compound could be used in the development of new drugs. Its unique chemical structure makes it a valuable candidate for drug discovery programs focused on neurological and psychiatric conditions.
Mechanism of Action
The mechanism of action of (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline involves its interaction with specific molecular targets in the brain. These targets may include dopamine receptors, serotonin receptors, and other neurotransmitter systems. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.
Uniqueness
What sets (8b)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-6-methylergoline apart from these similar compounds is its unique chemical structure, which includes a tert-butyldimethylsilyl group. This structural modification can influence its pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its metabolic stability.
Properties
Molecular Formula |
C22H34N2OSi |
---|---|
Molecular Weight |
370.6 g/mol |
IUPAC Name |
[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C22H34N2OSi/c1-22(2,3)26(5,6)25-14-15-10-18-17-8-7-9-19-21(17)16(12-23-19)11-20(18)24(4)13-15/h7-9,12,15,18,20,23H,10-11,13-14H2,1-6H3/t15-,18-,20-/m1/s1 |
InChI Key |
WDGVVXRSGNUPRU-XFQXTVEOSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Origin of Product |
United States |
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